Superior Assay Linearity and Substrate Depletion Resistance via Elevated Michaelis Constant (Km)
Sar-Pro-Arg-pNA exhibits a Michaelis constant (Km) for human α-thrombin that is markedly higher than that of the widely used analogs S-2238 and Chromozym TH. Specifically, the reported Km for Sar-Pro-Arg-pNA is 75 µM , whereas the Km values for Chromozym TH and S-2238 are 4.18 µM and 1.33 µM, respectively, under comparable buffer conditions (pH 7.8, 25°C) . This represents a 18-fold higher Km compared to Chromozym TH and a 56-fold higher Km compared to S-2238.
| Evidence Dimension | Michaelis Constant (Km) for Human α-Thrombin |
|---|---|
| Target Compound Data | Km = 75 µM |
| Comparator Or Baseline | Chromozym TH (Tos-Gly-Pro-Arg-pNA): Km = 4.18 ± 0.22 µM; S-2238 (H-D-Phe-Pip-Arg-pNA): Km = 1.33 ± 0.07 µM |
| Quantified Difference | ~18-fold higher vs. Chromozym TH; ~56-fold higher vs. S-2238 |
| Conditions | Sar-Pro-Arg-pNA: Standard thrombin assay. S-2238/Chromozym TH: I = 0.11 M, pH 7.8, 25°C. |
Why This Matters
The significantly higher Km allows for operation at higher substrate concentrations without saturating the enzyme, reducing substrate depletion artifacts and ensuring linear initial velocity measurements over extended assay periods, which is critical for accurate kinetic and inhibitor screening studies.
